molecular formula C27H20O B14559313 Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl- CAS No. 62225-44-9

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-

Cat. No.: B14559313
CAS No.: 62225-44-9
M. Wt: 360.4 g/mol
InChI Key: LQQXEFKQSNQDII-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno[2,1-b]pyran derivatives typically involves multi-step reactions. One common method includes the condensation of naphthopyran derivatives with various substituents. For instance, the synthesis of 9-(1-acenaphthylenyl)-2,3,4-trimethyl-indeno[2,1-b]pyran can be achieved through the reaction of acenaphthylene with suitable pyran precursors under controlled conditions .

Industrial Production Methods

This often includes the use of catalysts and solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of indeno[2,1-b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific proteins or enzymes, inhibiting their activity and thereby exerting therapeutic effects. For example, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and disintegrin and metalloprotease protein (ADAMTS-5), which are involved in cancer cell proliferation .

Properties

CAS No.

62225-44-9

Molecular Formula

C27H20O

Molecular Weight

360.4 g/mol

IUPAC Name

9-acenaphthylen-1-yl-2,3,4-trimethylindeno[2,1-b]pyran

InChI

InChI=1S/C27H20O/c1-15-16(2)24-20-11-4-5-12-21(20)26(27(24)28-17(15)3)23-14-19-10-6-8-18-9-7-13-22(23)25(18)19/h4-14H,1-3H3

InChI Key

LQQXEFKQSNQDII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC6=C5C4=CC=C6)C

Origin of Product

United States

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